1-(4-Chloropyridin-2-yl)ethanone - 60159-37-7

1-(4-Chloropyridin-2-yl)ethanone

Catalog Number: EVT-349702
CAS Number: 60159-37-7
Molecular Formula: C7H6ClNO
Molecular Weight: 155.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Biocatalytic Transamination: This reaction employs transaminase enzymes to convert 1-(4-chloropyridin-2-yl)alkan-1-ones, including 1-(4-chloropyridin-2-yl)ethanone, into their corresponding enantiopure amines. Notably, the presence of the chlorine atom at the C-4 position of the pyridine ring enhances the reactivity of the starting ketone in this reaction. []
  • Oxime Formation: Although not directly described with 1-(4-chloropyridin-2-yl)ethanone, a closely related compound, (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931), highlights the ability of such molecules to undergo oxime formation. This reaction is significant for generating compounds with potential biological activity. [, ]
  • Hydrazone Formation: The synthesis of new 1-(3-oxo-1,4-benzoxazin-6-yl)ethanone (4-aryl-1,3-thiazol-2yl)hydrazones further demonstrates the reactivity of the acetyl group in similar molecules. []
Applications
  • Synthesis of Pyridylalkylamines: 1-(4-Chloropyridin-2-yl)ethanone acts as a starting material in biocatalytic transamination reactions, producing enantiopure pyridylalkylamines. These amines are crucial building blocks in drug discovery and development. []
  • Synthesis of Heterocyclic Compounds: The provided literature suggests its use in synthesizing diverse heterocyclic compounds, including oximes [, ], hydrazones [], and other nitrogen-containing heterocycles []. These compounds hold potential applications in various fields, including medicinal chemistry and material science.

2-Acetyl-4(5)-(1(R),2(S),3(R),4-tetrahydroxybutyl)-imidazole (THI)

  • Compound Description: THI is a naturally occurring imidazole derivative. Research has demonstrated its potential in the development of treatments for autoimmune disorders. []
  • Relevance: While THI does not share a direct structural resemblance to 1-(4-chloropyridin-2-yl)ethanone, its significance arises from its investigation as a sphingosine 1-phosphate lyase (S1PL) inhibitor. This connection is noteworthy because S1PL is involved in the metabolism of sphingolipids, a class of lipids that play crucial roles in cell signaling and regulation. Understanding how different chemical entities interact with enzymes like S1PL can offer valuable insights into potential therapeutic applications. []

(E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime (LX2931)

  • Compound Description: LX2931 is a synthetic compound identified as a potent and selective inhibitor of S1PL. It exhibits a dose-dependent decrease in circulating lymphocyte numbers in various species and demonstrates therapeutic effects in rodent models of rheumatoid arthritis (RA). [] LX2931 has been explored in Phase I clinical trials, indicating its ability to produce a dose-dependent and reversible reduction of circulating lymphocytes with good toleration at specific dose levels. []

(1R,2S,3R)-1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol (LX2932)

  • Compound Description: LX2932 is another S1PL inhibitor. Like LX2931, this compound exhibits a dose-dependent decrease in circulating lymphocyte numbers in various species and has shown therapeutic effects in rodent models of rheumatoid arthritis. []
  • Relevance: LX2932, despite lacking a direct structural resemblance to 1-(4-chloropyridin-2-yl)ethanone, holds relevance due to its shared target, S1PL. Both compounds are investigated for their interactions with this enzyme. The study of structurally diverse compounds targeting a common enzyme provides valuable insights into the enzyme's mechanism of action and facilitates the development of more effective and selective inhibitors for therapeutic purposes. []

1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone

  • Compound Description: This compound, synthesized through an eco-friendly microwave-assisted approach, was designed as a 1,2,3-triazole derivative. []
  • Relevance: Sharing a common structural motif with 1-(4-chloropyridin-2-yl)ethanone, this compound highlights the use of the ethanone moiety as a building block in synthesizing diverse chemical entities. Both compounds possess an ethanone group directly linked to a nitrogen-containing heterocycle. This structural similarity allows researchers to explore the impact of different heterocyclic systems on the overall properties and potential biological activities of the resulting compounds. []

1-(4-Chloropyridin-2-yl)alkan-1-ones (Varied Alkyl Chain Lengths)

  • Compound Description: This series of compounds represents a modification of the alkyl chain length (n-1-alkanone) at the C-2 position of the pyridine ring of 1-(4-chloropyridin-2-yl)ethanone. The study investigated the influence of chain length on the reactivity of these compounds with (R)- and (S)-selective transaminases. []
  • Relevance: These compounds represent direct structural analogs of 1-(4-chloropyridin-2-yl)ethanone, modified only in the length of the alkyl chain attached to the carbonyl group. This systematic alteration allows researchers to study the effect of steric hindrance on the biocatalytic activity of transaminases, providing insight into the enzyme's active site and substrate specificity. []

Properties

CAS Number

60159-37-7

Product Name

1-(4-Chloropyridin-2-yl)ethanone

IUPAC Name

1-(4-chloropyridin-2-yl)ethanone

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

InChI

InChI=1S/C7H6ClNO/c1-5(10)7-4-6(8)2-3-9-7/h2-4H,1H3

InChI Key

BHKULLGEGMMZQD-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC=CC(=C1)Cl

Canonical SMILES

CC(=O)C1=NC=CC(=C1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.